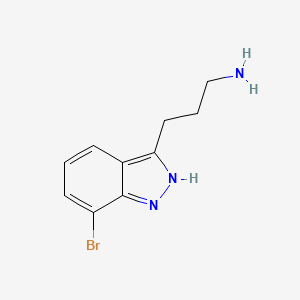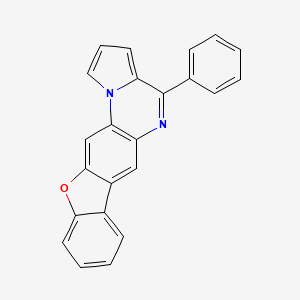
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes benzofuran, pyrrole, and quinoxaline moieties. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline typically involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent. One common method involves the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is obtained by dehydration of the corresponding formylamino derivative with a mixture of phosphorus oxychloride (POCl3) and triethylamine (Et3N) in tetrahydrofuran (THF). The reaction is catalyzed by boron trifluoride etherate under mild conditions, resulting in the formation of the desired compound with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of partially or fully reduced products.
Applications De Recherche Scientifique
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but may differ in the substituents attached to the rings.
Benzofuro[3,2-g]pyrroles: These compounds contain the benzofuran and pyrrole moieties but lack the quinoxaline ring.
Phenylquinoxalines: These compounds have a quinoxaline ring with a phenyl substituent but do not contain the benzofuran or pyrrole rings.
The uniqueness of this compound lies in its specific combination of fused rings, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
72499-62-8 |
|---|---|
Formule moléculaire |
C23H14N2O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9-phenyl-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H |
Clé InChI |
RNAZNJARMSUVPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C4C(=C3)C5=CC=CC=C5O4)N6C2=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
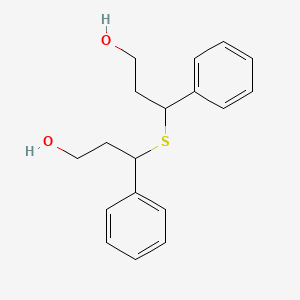

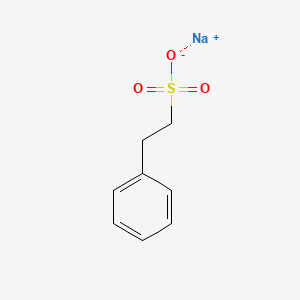
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)

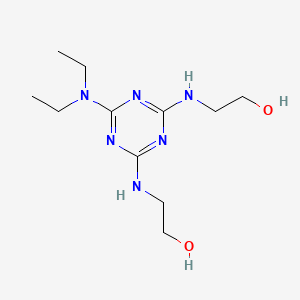
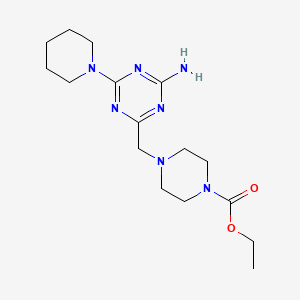
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
